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Compound of Interest

Compound Name: Gsk583

Cat. No.: B15603638 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Gsk583, a highly potent and

selective inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2). Gsk583 has been

instrumental as a tool compound for elucidating the role of RIPK2 in innate immunity and

inflammatory signaling pathways. While its progression as a clinical candidate was halted due

to off-target effects, its value in preclinical research remains significant.

Discovery and Rationale
Gsk583 was identified through structure-activity relationship (SAR) studies aimed at

developing potent and selective inhibitors of RIPK2 kinase.[1] RIPK2 is a crucial

serine/threonine kinase that functions as a key downstream signaling molecule for the

intracellular pattern recognition receptors, Nucleotide-binding Oligomerization Domain-

containing protein 1 (NOD1) and NOD2.[2][3][4] Upon recognition of bacterial peptidoglycans,

NOD1 and NOD2 recruit and activate RIPK2, leading to the activation of downstream signaling

cascades, including the nuclear factor kappa-B (NF-κB) and mitogen-activated protein kinase

(MAPK) pathways.[5][6][7] This activation results in the production of pro-inflammatory

cytokines and chemokines, orchestrating an immune response.[5] Dysregulation of the NOD-

RIPK2 pathway is implicated in various inflammatory and autoimmune diseases, making RIPK2

a compelling therapeutic target.[3][8] Gsk583 emerged from a screening strategy designed to

identify potent, efficient, and selective inhibitors of RIPK2 kinase.[2]
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Mechanism of Action
Gsk583 is an ATP-competitive inhibitor that binds to the ATP-binding site of the RIPK2 kinase

domain.[2] X-ray co-crystal structures have revealed that Gsk583 binds within the ATP pocket

of RIPK2, forming a critical hydrogen bond between the N1 of its indazole group and the

aspartate 164 residue of the protein.[1] Beyond simple ATP competition, Gsk583's mechanism

of action involves the allosteric inhibition of the RIPK2-XIAP (X-linked inhibitor of apoptosis

protein) interaction.[5] The binding of Gsk583 to the orthosteric site of RIPK2 induces

conformational changes that prevent the interaction with XIAP, an E3 ligase essential for RIPK2

ubiquitination and subsequent downstream signaling.[5] This disruption of the RIPK2-XIAP

protein-protein interaction (PPI) is a key feature of potent NOD pathway inhibitors.[5][9]

Quantitative Pharmacological Data
The following tables summarize the key quantitative data for Gsk583, demonstrating its

potency and selectivity.

Table 1: In Vitro Potency of Gsk583
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Target/Assay Species IC50 Reference(s)

RIPK2 (Cell-free

assay)
Human 5 nM

[7][10][11][12][13][14]

[15]

RIPK2 (Cell-free

assay)
Rat 2 nM [13]

RIP3 (Cell-free assay) Human 16 nM [10]

MDP-stimulated TNFα

production

Human Primary

Monocytes
8 nM [10][15]

MDP-induced TNFα

production
Human Whole Blood 237 nM [11][15]

MDP-induced TNFα

production
Rat Whole Blood 133 nM [11][15]

TNF-α and IL-6

production

Human Crohn's

Disease and

Ulcerative Colitis

Biopsies

~200 nM [10][12][16]

RIPK2-XIAP

Interaction
- 26.22 nM [5]

Table 2: Selectivity Profile of Gsk583
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Kinase/Target Activity Reference(s)

Panel of 300 kinases Excellent selectivity [11][13]

p38α Low to no inhibition [11][13]

VEGFR2 Low to no inhibition [11][13]

BRK Some inhibition [13]

Aurora A Some inhibition [13]

hERG ion channel
Inhibition (limiting factor for

clinical development)
[1][10][14]

Cyp3A4
Inhibition (limiting factor for

clinical development)
[10][14]

Experimental Protocols
RIPK2 Fluorescent Polarization (FP) Binding Assay
This assay quantifies the binding of compounds to the ATP-binding pocket of RIPK2.

Principle: The assay measures the change in polarization of fluorescently labeled ATP-

competitive ligand upon displacement by a test compound.

Reagents:

Full-length FLAG His-tagged RIPK2 purified from a baculovirus expression system.

A fluorescently labeled, reversible, and ATP-competitive ligand.

Assay Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, and 1 mM

CHAPS.

Test compounds prepared in 100% DMSO.

Procedure:

Dispense 100 nL of test compound into individual wells of a multiwell plate.
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Add 5 µL of RIPK2 solution (at twice the final assay concentration) to the wells and

incubate for 10 minutes at room temperature.

Add 5 µL of the fluorescently labeled ligand (at twice the final assay concentration of 5

nM).

Incubate for a specified period.

Measure the fluorescence polarization.

Calculate percent inhibition and IC50 values using a four-parameter logistic equation.[11]

[14]

Cellular Assay for Cytokine Production
This protocol assesses the ability of Gsk583 to inhibit NOD-dependent pro-inflammatory

cytokine production in primary human monocytes.

Principle: Measures the inhibition of muramyl dipeptide (MDP, a NOD2 agonist)-stimulated

production of cytokines like TNFα.

Cells: Primary human monocytes.

Procedure:

Pre-treat monocytes with varying concentrations of Gsk583 for 30 minutes.

Stimulate the cells with MDP for 6 hours.

Collect the cell supernatant.

Measure the concentration of TNFα (or other cytokines like IL-8) in the supernatant using

an immunoassay (e.g., ELISA).

Calculate percent inhibition and IC50 values.[10]

In Vivo Murine Peritonitis Model
This in vivo model evaluates the efficacy of Gsk583 in a model of acute inflammation.
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Animals: Female Crl:CD(SD) rats or mice.

Procedure:

Dose animals orally with vehicle or Gsk583.

After 15 minutes, challenge the animals with an intravenous (IV) or intraperitoneal injection

of MDP.

After a set time (e.g., 2 hours), sacrifice the animals and collect terminal serum.

Quantify serum cytokine levels (e.g., KC, the rodent orthologue of IL-8) using a suitable

platform like MSD (Meso Scale Discovery).

For peritonitis models, peritoneal lavage can be performed to measure neutrophil

recruitment.

Derive IC50 values from blood concentrations of Gsk583.[11]

Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway modulated by Gsk583 and the

general workflows of the experiments described.
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Caption: Gsk583 inhibits the NOD-RIPK2 signaling pathway.
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Caption: General experimental workflow for Gsk583 characterization.
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Conclusion
Gsk583 is a well-characterized, potent, and selective inhibitor of RIPK2 kinase. Its ability to

potently block NOD1/2-mediated inflammatory signaling in a variety of in vitro, ex vivo, and in

vivo models has solidified its role as an invaluable research tool.[2][17] Although off-target

activities precluded its development as a therapeutic agent, the study of Gsk583 has

significantly advanced our understanding of the role of RIPK2 in disease pathogenesis and has

provided a blueprint for the development of next-generation RIPK2 inhibitors with improved

pharmacological profiles.[1]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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